Intermediate Lipophilicity (XLogP) of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide vs. Methyl and Ethyl Analogs
1-Allyl-N-tert-butylcyclopropane-1-sulfonamide exhibits an intermediate lipophilicity (XLogP = 1.8), positioning it between the more polar unsubstituted analog (XLogP = 2.3) and the more lipophilic methyl (XLogP = 2.7) and ethyl (XLogP = 3.1) derivatives [1][2][3]. This specific value is critical for optimizing a compound's balance between membrane permeability and aqueous solubility, a key determinant of drug-likeness [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | N-tert-butylcyclopropanesulfonamide: 2.3; N-tert-butyl-1-methylcyclopropane-1-sulfonamide: 2.7; N-tert-butyl-1-ethylcyclopropane-1-sulfonamide: 3.1 |
| Quantified Difference | The allyl compound is less lipophilic than the methyl and ethyl analogs by 0.9 and 1.3 LogP units, respectively, and more lipophilic than the unsubstituted analog by 0.5 LogP units. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) or similar. |
Why This Matters
This specific LogP value offers a distinct chemical space for lead optimization, allowing researchers to fine-tune a compound's ADME properties without deviating from the core scaffold.
- [1] PubChem. 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide. PubChem CID 21889795. Accessed April 16, 2026. View Source
- [2] Molbase. N-tert-Butyl-1-methylcyclopropane-1-sulfonamide (CAS 669008-25-7). Accessed April 16, 2026. View Source
- [3] Chemsrc. N-tert-butyl-1-ethylcyclopropane-1-sulfonamide (CAS 681808-55-9). Accessed April 16, 2026. View Source
